2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-Methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core substituted with methoxy, dimethyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Thiophene Substitution: The thiophene groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the benzenesulfonamide intermediate with thiophen-2-yl and thiophen-3-yl methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs .
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties conferred by the thiophene rings .
Mechanism of Action
The mechanism of action for this compound in biological systems would depend on its specific interactions with molecular targets. Typically, sulfonamide compounds inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene groups may enhance binding affinity through additional π-π interactions with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,5-dimethylbenzenesulfonamide: Lacks the thiophene groups, resulting in different reactivity and biological activity.
Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the methoxy and dimethyl substitutions on the benzene ring.
Uniqueness
The combination of methoxy, dimethyl, and thiophene groups in 2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide provides a unique electronic and steric environment, potentially leading to distinct reactivity and biological activity compared to simpler analogs .
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S3/c1-12-9-15(22-3)17(10-13(12)2)25(20,21)19-18(14-6-8-23-11-14)16-5-4-7-24-16/h4-11,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLGABYKSRDWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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